molecular formula C11H15I B1360056 Pentamethyliodobenzene CAS No. 3853-91-6

Pentamethyliodobenzene

Cat. No.: B1360056
CAS No.: 3853-91-6
M. Wt: 274.14 g/mol
InChI Key: UXHBVYKGPRUHKM-UHFFFAOYSA-N
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Description

Pentamethyliodobenzene is an organic compound with the molecular formula C11H15I. It is a derivative of benzene, where five hydrogen atoms are replaced by methyl groups and one hydrogen atom is replaced by an iodine atom. This compound is known for its unique chemical properties and reactivity, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentamethyliodobenzene can be synthesized through several methods. One common approach involves the iodination of pentamethylbenzene. This reaction typically requires the presence of an iodine source, such as iodine monochloride (ICl) or molecular iodine (I2), and a catalyst like aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom onto the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Pentamethyliodobenzene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding iodinated benzoic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding pentamethylbenzene.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated benzoic acids, while reduction typically produces pentamethylbenzene.

Scientific Research Applications

Pentamethyliodobenzene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool in medical imaging.

    Industry: It serves as an intermediate in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of pentamethyliodobenzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of multiple methyl groups increases the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom can also undergo oxidative addition and reductive elimination, facilitating various catalytic cycles in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pentamethylbenzene: Similar structure but lacks the iodine atom.

    Hexamethylbenzene: Contains six methyl groups on the benzene ring.

    Iodobenzene: Contains a single iodine atom on the benzene ring without methyl groups.

Uniqueness

Pentamethyliodobenzene is unique due to the combination of multiple methyl groups and an iodine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

1-iodo-2,3,4,5,6-pentamethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15I/c1-6-7(2)9(4)11(12)10(5)8(6)3/h1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXHBVYKGPRUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)I)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191860
Record name Iodopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3853-91-6
Record name 1-Iodo-2,3,4,5,6-pentamethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3853-91-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iodopentamethylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003853916
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodopentamethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40191860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iodopentamethylbenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.238
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Pentamethyliodobenzene act as a catalyst in oxidative transformations using molecular oxygen?

A: this compound functions as a catalyst in reactions like glycol scission and Hofmann rearrangement by participating in an iodine(I)/(III) catalytic cycle. [] Essentially, it facilitates the transfer of oxygen from molecular oxygen (O2) to the target molecule. This process involves the in situ generation of a peracid, which acts as the active oxidizing agent. The presence of isobutyraldehyde and Lewis basic nitriles aids in this catalytic cycle. []

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